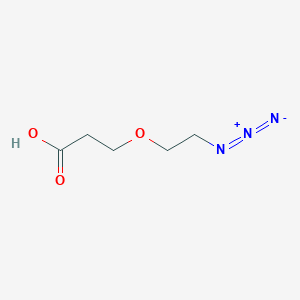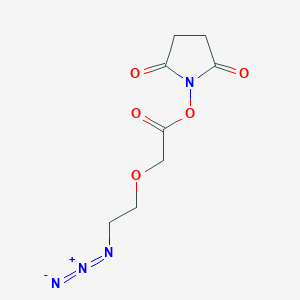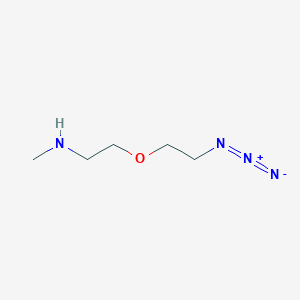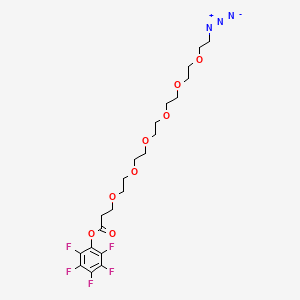
Azido-PEG6-PFP ester
Descripción general
Descripción
Azido-PEG6-PFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester group, which are crucial for its function in bio-conjugation and click chemistry reactions . The azide group enables click chemistry, while the PFP ester is a better leaving group compared to a hydroxyl group, making it useful for labeling primary amines of proteins and other amine-containing molecules .
Aplicaciones Científicas De Investigación
Azido-PEG6-PFP ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Azido-PEG6-PFP ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The PFP ester group in the compound acts as a leaving group, which can be used to label the primary amines (-NH2) of these targets .
Mode of Action
This compound contains an Azide group that enables Click Chemistry . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound contributes to its water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which contain ligands for both the E3 ubiquitin ligase and the target protein .
Action Environment
The action environment of this compound largely depends on the presence of molecules containing Alkyne, DBCO, or BCN groups, as these can react with the Azide group in the compound . Additionally, the presence of copper can catalyze the azide-alkyne cycloaddition reaction
Safety and Hazards
General advice for handling Azido-PEG6-PFP ester includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Azido-PEG6-PFP ester plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
In terms of interactions, this compound can be used to link various enzymes, proteins, and other biomolecules. For example, it can be used to conjugate an E3 ubiquitin ligase ligand to a target protein ligand in the synthesis of PROTACs. This interaction exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
This compound influences various cellular processes through its role in bio-conjugation and protein modification. By facilitating the synthesis of PROTACs, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. PROTACs, synthesized using this compound, can selectively degrade specific proteins, thereby modulating cellular functions and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable covalent bonds with target molecules through click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, the perfluorophenyl ester group can react with nucleophiles, forming stable ester bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its activity and function in in vitro and in vivo settings, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively facilitate bio-conjugation and protein modification without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve the desired effects while minimizing any potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and modification. In the context of PROTAC synthesis, this compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system. This interaction facilitates the selective degradation of target proteins, thereby influencing metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG chain in this compound enhances its solubility and facilitates its distribution within the cellular environment. This allows this compound to reach its target sites and exert its effects efficiently .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in bio-conjugation and protein modification, ensuring that this compound exerts its effects precisely where needed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG6-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP ester groups into a PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a hydroxyl group.
Azide Introduction: The hydroxyl group is then converted into an azide group using reagents such as sodium azide.
PFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pH, and the concentration of reagents .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG6-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: No catalyst is required for SPAAC reactions, making them suitable for bio-conjugation in living systems.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various bio-conjugation applications .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group, used for similar bio-conjugation applications.
Azido-PEG-Alkyne: Contains both azide and alkyne groups, enabling it to participate in click chemistry reactions from both ends.
Azido-PEG-Maleimide: Contains an azide group and a maleimide group, useful for conjugation with thiol-containing molecules.
Uniqueness
Azido-PEG6-PFP ester is unique due to its combination of azide and PFP ester groups, which provide high reactivity and stability in bio-conjugation reactions. The PFP ester is a superior leaving group compared to NHS ester, making it more efficient for labeling primary amines .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


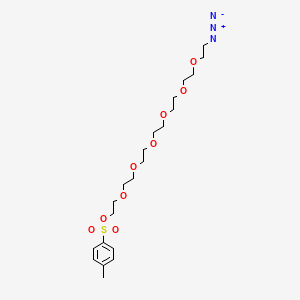
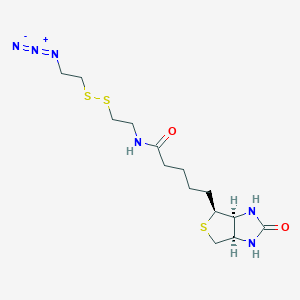
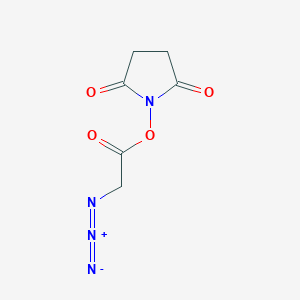
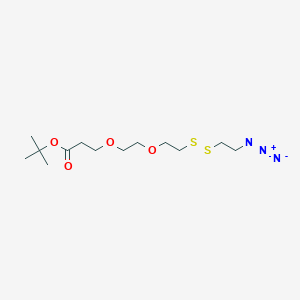

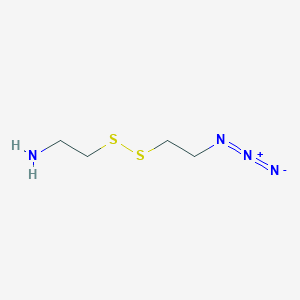
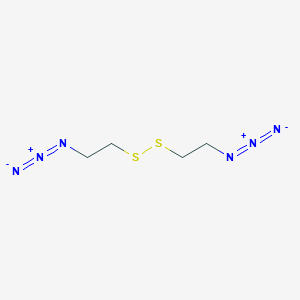
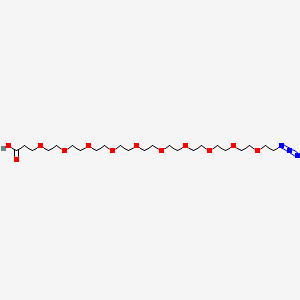

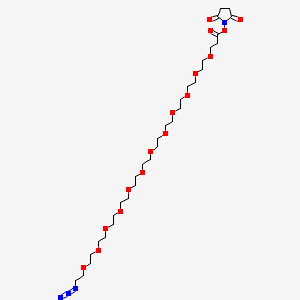
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
